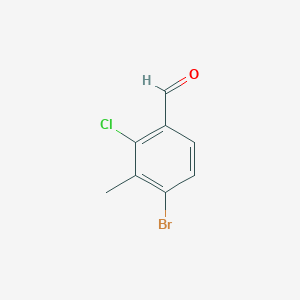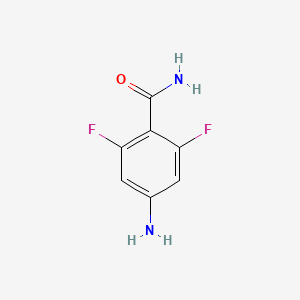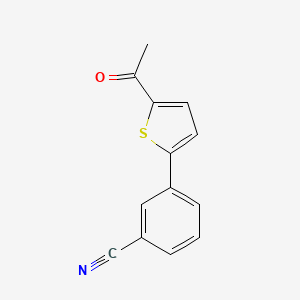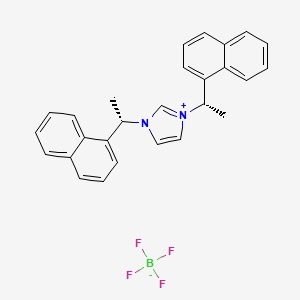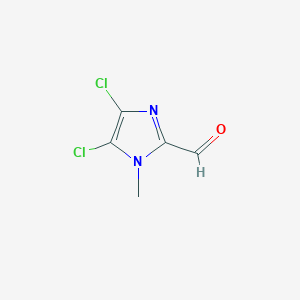
4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with chlorine atoms at the 4 and 5 positions, a methyl group at the 1 position, and an aldehyde group at the 2 position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles or the use of other imidazole precursors. One common method includes the reaction of 4,5-dichloroimidazole with appropriate aldehyde precursors under controlled conditions . The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization and substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反应分析
Types of Reactions: 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4,5-dichloro-1-methyl-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1-methyl-1H-imidazole-2-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
相似化合物的比较
4,5-Dichloroimidazole: Lacks the aldehyde group but shares similar chemical properties.
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with different substitution patterns.
1H-Imidazole-4-carbaldehyde: Similar core structure but different substitution at the 1 position.
Uniqueness: 4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
1000684-07-0 |
|---|---|
分子式 |
C5H4Cl2N2O |
分子量 |
179.00 g/mol |
IUPAC 名称 |
4,5-dichloro-1-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(2-10)8-4(6)5(9)7/h2H,1H3 |
InChI 键 |
IPDVDVOOVSLKMU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=C1Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


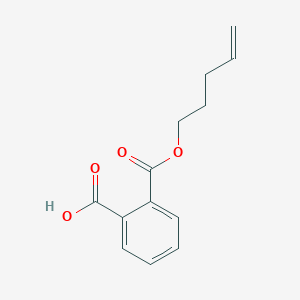

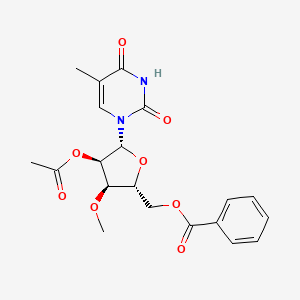
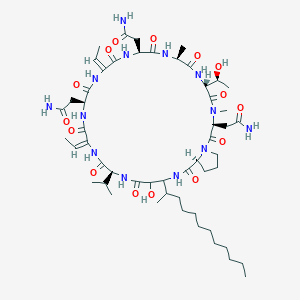
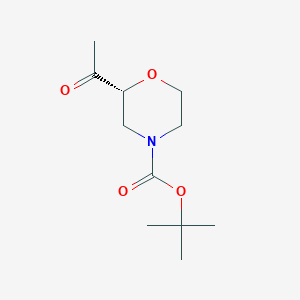
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
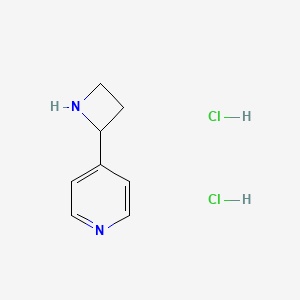
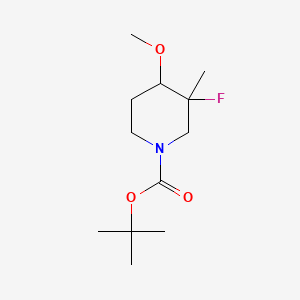
![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)
